Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)
14575-41-8 structure
Product Name:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Numero CAS:14575-41-8
MF:C12H15N3O4
MW:265.265202760696
CID:228303
PubChem ID:228106
Update Time:2025-09-27
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
- 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
- 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
- AC1L5FZA
- AC1Q4WP3
- AC1Q7BP3
- ChemDiv2_002412
- D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
- D-Arabino-hexose-(glucose)-phenylosotriazol
- D-Glucose-phenylosotriazol
- D-Lyxo-hexose-(galactose)-phen
- L-Xylo-hexose-(sorbose)-phenylosotriazol
- NSC20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- NSC-243483
- NSC-20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
- SMR000109147
- EU-0020028
- MLS002638738
- NSC405918
- CHEMBL1900682
- Z57044256
- HMS1375N14
- NSC46393
- Cambridge id 7031932
- NSC-405917
- NSC405917
- NSC-46393
- EN300-11410
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
- HMS3086J03
- NSC243483
- DTXSID90281200
- 14575-41-8
- 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
- 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
- NSC-405918
- CCG-4990
- Oprea1_609277
- AKOS000117402
- AKOS016881521
-
- Inchi: 1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
- Chiave InChI: JNMUJXXKLZFAIT-UHFFFAOYSA-N
- Sorrisi: OC(C(CO)O)C(C1C=NN(C2C=CC=CC=2)N=1)O
Proprietà calcolate
- Massa esatta: 265.10635
- Massa monoisotopica: 265.10625597g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.8
- Superficie polare topologica: 112Ų
Proprietà sperimentali
- PSA: 111.63
- LogP: -0.98520
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11410-0.05g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.25g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-11410-1.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-11410-2.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-11410-5.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
| Enamine | EN300-11410-10.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
| Enamine | EN300-11410-1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 1g |
$371.0 | 2023-10-26 | |
| Enamine | EN300-11410-5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 5g |
$1075.0 | 2023-10-26 |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso